molecular formula C15H21N3O2S B2985901 N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923184-14-9

N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2985901
CAS No.: 923184-14-9
M. Wt: 307.41
InChI Key: GJNOHSJSHXVANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a cyclopropanecarboxamide group and a 4-methylpiperidin-1-yl acetamide side chain.

Properties

IUPAC Name

N-[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-10-4-6-18(7-5-10)13(19)8-12-9-21-15(16-12)17-14(20)11-2-3-11/h9-11H,2-8H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNOHSJSHXVANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide, a compound with the molecular formula C15H21N3O2SC_{15}H_{21}N_{3}O_{2}S and a molecular weight of approximately 307.41 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

PropertyValue
Molecular FormulaC15H21N3O2S
Molecular Weight307.41 g/mol
IUPAC NameN-[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
CAS Number923184-14-9

The precise mechanism of action for this compound remains to be fully elucidated. However, based on its structural characteristics and similarity to other bioactive compounds, it is hypothesized that it may exert its effects through:

  • Non-Covalent Interactions : The compound likely interacts with biological targets via hydrogen bonding, ionic interactions, and hydrophobic effects.
  • Influence on Biochemical Pathways : Similar compounds have been shown to affect cellular processes such as signal transduction, protein synthesis, and cell cycle regulation.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Specific IC50 values (the concentration required to inhibit 50% of cell growth) have not been established for this compound directly but can be inferred from related compounds.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the bioavailability and therapeutic potential of this compound:

  • Absorption : The compound is expected to have moderate absorption characteristics based on its molecular structure.
  • Distribution : It may distribute widely in tissues due to its lipophilic nature.
  • Metabolism : Potential metabolic pathways remain to be characterized.
  • Excretion : Likely excreted via renal pathways, but specific studies are needed.

Case Studies and Research Findings

Several studies have investigated compounds within the same class as this compound. Below are notable findings:

Study ReferenceFindings
Investigated similar thiazole derivatives; demonstrated inhibition of cancer cell proliferation in vitro.
Reported on the synthesis of thiazole-based compounds with promising anticancer activities against various cell lines.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with several thiazole- and piperidine-based derivatives. Key comparisons include:

Compound Name / ID Molecular Formula Key Substituents Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound C16H17N3O2S Cyclopropanecarboxamide, 4-methylpiperidinyl Not reported Not reported Not explicitly stated
N-(4-(4-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide (45) C25H27N5OS Cyclopropanecarboxamide, 4-methylpiperazinyl Not reported 9% Prion disease therapeutics (preclinical)
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) C37H35ClN6O5S Urea, benzylidene hydrazine, piperazinyl 188–190 78.3 Not explicitly stated
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) C22H24N4O2S Acetamide, 4-methoxyphenylpiperazinyl 289–290 75 MMP inhibition (anti-inflammatory)
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) C32H28N4O5S Cyclopropanecarboxamide, pyrrolidinyl, benzodioxolyl Not reported 20 Not explicitly stated

Key Observations :

  • Structural Flexibility vs. Rigidity : The target compound’s cyclopropane ring and 4-methylpiperidine group enhance rigidity compared to urea-based analogs (e.g., 2b ), which may influence binding specificity .
  • Substituent Effects : Piperazine/piperidine derivatives (e.g., 45 , 13 ) exhibit varied bioactivities depending on substituents. For example, 45 ’s 4-methylpiperazine group may improve solubility, whereas 13 ’s 4-methoxyphenylpiperazine enhances MMP inhibitory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.